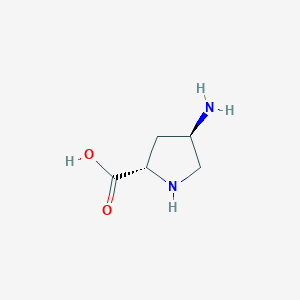

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHINASQYHDCLEU-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540264 | |

| Record name | (4R)-4-Amino-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16257-88-8 | |

| Record name | (4R)-4-Amino-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid: Chemical Properties and Applications

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine ring and defined stereochemistry make it an invaluable scaffold for introducing conformational constraints into peptides and other small molecules, often enhancing their biological activity, stability, and pharmacokinetic properties. This guide provides a detailed overview of its chemical properties, synthetic utility, and biological significance for researchers, scientists, and drug development professionals.

Core Chemical Structure and Properties

This compound is an organonitrogenous compound characterized by a five-membered pyrrolidine ring. It possesses two key functional groups: a carboxylic acid at the C-2 position and an amino group at the C-4 position. The specific stereochemical designation, (2S,4R), dictates a trans configuration where the amino and carboxylic acid groups are on opposite sides of the ring. This precise three-dimensional arrangement is critical to its chemical behavior and interaction with biological targets.[1]

The bifunctional nature of the molecule, containing both an acidic carboxyl group and a basic amino group, allows it to participate in a wide range of chemical reactions, most notably peptide bond formation.[1]

Table 1: General Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.15 g/mol [1] |

| Physical Appearance | White solid[1] |

| Boiling Point | 289°C[1] |

| Density | 1.244 g/cm³[1] |

| CAS Number | 16257-88-8[1] |

Stereochemistry and Isomers

The stereochemistry of this compound is fundamental to its function. The defined spatial orientation of its functional groups distinguishes it from its other stereoisomers, such as the (2S,4S), (2R,4R), and (2R,4S) variants, which exhibit different biological activities and chemical behaviors.[1] For instance, studies on related dicarboxylic acid analogs have shown that biological activity, such as affinity for metabotropic glutamate receptors, is highly stereospecific.[2] The (2R,4R) isomer, in particular, has been investigated for its role as a selective agonist for certain glutamate receptors.[2]

Salt Forms and Protected Derivatives

For practical applications in synthesis, particularly in aqueous media or peptide chemistry, the parent compound is often used in salt forms or with protecting groups on its reactive moieties.

Salt Forms: The compound is commonly available as a dihydrochloride salt (C₅H₁₀N₂O₂·2HCl), which enhances its stability and solubility in aqueous solutions, making it more suitable for pharmaceutical applications.[1]

Protected Derivatives: In peptide synthesis, selective protection of the amino and carboxylic acid groups is essential. Orthogonal protection strategies, where one protecting group can be removed without affecting the other, are common. Key protected derivatives include:

-

Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protected: These are standard protecting groups in Solid-Phase Peptide Synthesis (SPPS). A common derivative is (2S,4R)-4-(Fmoc-amino)-1-(Boc-carbonyl)pyrrolidine-2-carboxylic acid, where the Boc group protects the pyrrolidine ring nitrogen (N1) and the Fmoc group protects the C-4 amino group.[1][3] This allows for the selective deprotection and coupling required to build complex peptide chains.

-

Alloc (Allyloxycarbonyl) protected: The Alloc group offers another layer of orthogonal protection, often used in conjunction with Fmoc and Boc strategies.[4]

Table 2: Properties of Common Derivatives

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Use |

|---|---|---|---|---|

| This compound dihydrochloride | 16257-89-9[1] | C₅H₁₂Cl₂N₂O₂ | 203.07 | Enhanced stability and solubility[1] |

| (2S,4R)-4-(Fmoc-amino)-1-(Boc)pyrrolidine-2-carboxylic acid | 176486-63-8[1] | C₂₅H₂₈N₂O₆ | 452.5[1] | Solid-Phase Peptide Synthesis[1] |

| (2S,4R)-4-(Alloc-amino)-1-(Fmoc)pyrrolidine-2-carboxylic acid | 273222-05-2[4] | C₂₄H₂₄N₂O₆ | 436.46[4] | Orthogonal protection in synthesis[4] |

Spectroscopic Properties

-

¹H NMR: The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet in the highly deshielded region of 10-12 ppm.[5] The protons on the pyrrolidine ring would appear in the 2-4 ppm range, with their exact chemical shifts and coupling patterns determined by their stereochemical environment. The protons adjacent to the nitrogen and carbonyl groups would be shifted further downfield.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[5] The carbons of the pyrrolidine ring would resonate in the aliphatic region, with those bonded to nitrogen showing a downfield shift.

Key Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

A. Peptide Synthesis and Peptidomimetics: The primary application of this compound is as a building block in peptide synthesis.[1] Its incorporation into a peptide backbone:

-

Induces Conformational Constraints: The rigid pyrrolidine ring restricts the flexibility of the peptide chain, often forcing it into a specific secondary structure, such as a β-turn.[1]

-

Enhances Proteolytic Stability: Non-natural amino acids can make the resulting peptide less susceptible to degradation by proteases.[1]

-

Modifies Pharmacokinetic Properties: The altered structure can improve properties like absorption, distribution, metabolism, and excretion (ADME).[1]

B. Pharmaceutical Intermediate: The pyrrolidine scaffold is a common motif in many approved drugs. This compound serves as a key intermediate in the synthesis of complex molecules with diverse pharmacological activities, including enzyme inhibitors and receptor modulators.[1]

C. Drug Discovery and Structure-Activity Relationships (SAR): In drug discovery, the compound is used to explore SAR by presenting functional groups in precise spatial orientations.[1] Derivatives of aminopyrrolidine-2-carboxylic acid have been investigated as:

-

Metabotropic Glutamate Receptor (mGluR) Ligands: Analogs have been synthesized and tested as agonists, partial agonists, and antagonists of group II mGluRs, which are targets for neurological disorders.[2][6]

-

Arginase Inhibitors: More complex derivatives have been developed as potent arginase inhibitors for cancer therapy.[7]

Experimental Protocols: A Generalized Workflow

While specific, detailed experimental protocols are typically found within peer-reviewed literature or proprietary documents, a generalized workflow for incorporating a protected derivative into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) can be outlined.

Generalized SPPS Protocol using Fmoc-Protected this compound:

-

Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) to which the first amino acid is attached.

-

Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in a solvent like dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed with DMF and other solvents to remove residual piperidine and byproducts.

-

Coupling: The protected (2S,4R)-4-(Fmoc-amino)-1-(Boc)-pyrrolidine-2-carboxylic acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion.

-

Washing: The resin is washed again to remove unreacted reagents.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all remaining protecting groups (like Boc) are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Logical relationship between the parent compound, its derivatives, and applications.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. This compound (16257-88-8) for sale [vulcanchem.com]

- 2. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (2 R,4 R)-4-((S)-2-Amino-3-methylbutanamido)-2-(4-boronobutyl)pyrrolidine-2-carboxylic Acid (AZD0011), an Actively Transported Prodrug of a Potent Arginase Inhibitor to Treat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, a conformationally constrained amino acid analogue. Its unique stereochemistry makes it a valuable building block in medicinal chemistry for the development of peptidomimetics and other bioactive molecules.[1]

Core Structure and Chemical Identity

This compound is an organonitrogenous compound built on a pyrrolidine ring.[1] It features a carboxylic acid group at the C-2 position and an amino group at the C-4 position. The stereochemical designation (2S,4R) defines the specific three-dimensional arrangement of these functional groups.[1] This corresponds to a trans configuration, where the amino and carboxylic acid groups are on opposite sides of the pyrrolidine ring, a feature critical to its chemical behavior and biological interactions.[1]

Chemical Structure and Identifiers

The fundamental properties and identifiers of the molecule are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| Synonyms | trans-4-Amino-L-proline | [1] |

| CAS Number | 16257-88-8 | [1] |

| Molecular Formula | C₅H₁₀N₂O₂ | [1] |

| Molecular Weight | 130.15 g/mol | [1] |

| SMILES | C1C(CNC1C(=O)O)N | [1] |

| InChI | InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1 | [1] |

Physicochemical and Spectroscopic Data

The data presented below includes general properties of the target compound and specific spectroscopic data for a key synthetic precursor, N-Boc-trans-4-hydroxy-L-proline, which is commonly used in its synthesis.

| Property | Value | Reference |

| Physical Appearance | White solid | [1] |

| Boiling Point | 289°C | [1] |

| Density | 1.244 g/cm³ | [1] |

| Precursor ¹H NMR | Di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate in CDCl₃: δ 7.78 (d, J = 8.3 Hz, 2H), 7.34 (d, J = 8.1 Hz, 2H), 5.02 (s, 1H), 4.29 (t, J = 8.2 Hz, 1H), 3.75 (dd, J = 13.5, 5.2 Hz, 1H), 3.44 (d, J = 13.5 Hz, 1H), 2.44 (s, 3H), 2.40–2.29 (m, 1H), 2.22–2.12 (m, 1H), 1.45 (s, 9H), 1.39 (s, 9H) | [2] |

| Precursor FTIR | trans-4-hydroxy-L-proline (KBr pellet): Key peaks at 1628 cm⁻¹ (amide) | [3] |

Experimental Protocols: Stereoselective Synthesis

The synthesis of this compound is a multi-step process requiring careful control of stereochemistry. A common and effective strategy involves the stereospecific conversion of a readily available hydroxyproline derivative. To achieve the desired (2S,4R) product, the synthesis must start from (2S,4S)-4-hydroxy-L-proline (cis-4-hydroxy-L-proline). The key transformation is a nucleophilic substitution at the C4 position with an azide nucleophile, which proceeds via an SN2 mechanism, thereby inverting the stereocenter from (S) to (R). Subsequent reduction of the azide yields the target amine.

The following protocol is a representative method adapted from established procedures for the modification of hydroxyproline derivatives.[2][4]

Protocol: Synthesis of this compound

Starting Material: (2S,4S)-N-Boc-4-hydroxy-L-proline (cis-4-hydroxy-N-Boc-L-proline)

Step 1: Esterification

-

Dissolve (2S,4S)-N-Boc-4-hydroxy-L-proline (1.0 eq) in dry tetrahydrofuran (THF).

-

Cool the solution to 0°C under an argon atmosphere.

-

Add O-tert-butyl-N,N'-diisopropylisourea (2.0 eq) in two portions over 3 hours.

-

Heat the reaction mixture to 70°C for 18 hours.

-

Filter the mixture through Celite and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield Di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate.

Step 2: Activation of Hydroxyl Group (Tosylation)

-

Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM) at 0°C.

-

Add pyridine (2.0 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and p-toluenesulfonyl chloride (TsCl, 2.0 eq).

-

Heat the reaction to 40°C for 96 hours.

-

Concentrate the mixture in vacuo and purify by flash column chromatography to yield Di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate.

Step 3: Nucleophilic Substitution with Azide (SN2 Inversion)

-

Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3.0 eq).

-

Heat the reaction mixture to 80°C and stir for 24 hours until TLC indicates consumption of the starting material.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude Di-tert-butyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate.

Step 4: Reduction of Azide to Amine

-

Dissolve the crude azide from Step 3 in methanol.

-

Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate to yield Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate.

Step 5: Deprotection

-

Dissolve the protected amine from Step 4 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).

-

Stir the solution at room temperature for 2-4 hours.

-

Concentrate the reaction mixture in vacuo.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Collect the solid by filtration and dry under high vacuum to yield this compound as its trifluoroacetate salt. Further purification can be achieved by ion-exchange chromatography if necessary.

Applications and Biological Context

This compound is primarily utilized as a specialized building block in pharmaceutical research and peptide synthesis.[1] Its rigid pyrrolidine scaffold can induce specific turn structures in peptides, enhance stability against proteolytic degradation, and orient functional groups in precise spatial arrangements to improve binding to biological targets.[1]

Role in Peptidomimetics

The incorporation of this constrained amino acid into peptide chains is a key strategy in the design of peptidomimetics. By replacing natural amino acids, researchers can develop drug candidates with improved pharmacokinetic properties and novel biological activities.[1]

Relevance to Neuroscience: Glutamate Receptor Modulation

While the direct biological activity of this compound is not extensively documented, structurally related isomers are potent modulators of central nervous system targets. For instance, the dicarboxylate analog, (2R,4R)-APDC, is a highly selective and potent agonist for Group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This pathway is crucial for modulating synaptic transmission and neuronal excitability, and its selective activation has been explored for therapeutic potential in neurological and psychiatric disorders.

Visualized Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates the key transformations in the stereoselective synthesis of the target molecule from a cis-hydroxyproline precursor.

References

- 1. This compound (16257-88-8) for sale [vulcanchem.com]

- 2. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid: A Technical Guide to its Stereochemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine ring and defined stereochemistry make it a valuable building block for introducing conformational constraints into peptides and small molecules. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its physicochemical properties, a plausible synthetic approach, and its applications in peptide and medicinal chemistry.

Introduction

This compound, a derivative of proline, is characterized by a pyrrolidine ring with a carboxylic acid group at the 2-position and an amino group at the 4-position. The specific stereochemical configuration, denoted as (2S,4R), dictates the spatial orientation of these functional groups, which is crucial for its biological activity and its utility as a structural scaffold.[1] The trans configuration of the amino and carboxylic acid groups across the pyrrolidine ring imparts a unique three-dimensional structure that can influence the conformation of peptides and peptidomimetics.[1] This constrained geometry is sought after in drug design to enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.[1]

Physicochemical and Stereochemical Properties

The stereochemistry of this compound is fundamental to its function. The molecule possesses two chiral centers at the C2 and C4 positions of the pyrrolidine ring. The absolute configuration of these centers determines the overall shape of the molecule and its interactions with other chiral molecules, such as proteins and enzymes.

Table 1: Physicochemical Properties of 4-Aminopyrrolidine-2-carboxylic Acid and its Isomers

| Property | This compound | (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid | (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid |

| Molecular Formula | C5H10N2O2 | C5H10N2O2 | C5H10N2O2 |

| Molecular Weight | 130.15 g/mol [1] | 130.15 g/mol | 130.15 g/mol [2] |

| Boiling Point | 289°C[1] | 288.6 ± 40.0 °C at 760 mmHg[3] | 288.6 ± 40.0 °C at 760 mmHg[2] |

| Appearance | White solid[1] | Not specified | Solid[2] |

| Common Salt Form | Dihydrochloride[1] | Not specified | Not specified |

Stereoisomers:

Four stereoisomers of 4-aminopyrrolidine-2-carboxylic acid exist: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The (2S,4R) and (2R,4S) isomers are enantiomers, as are the (2S,4S) and (2R,4R) isomers. The relationship between the (2S,4R) and (2S,4S) or (2R,4R) isomers is diastereomeric. This stereochemical diversity is critical, as different isomers can exhibit distinct biological activities. For instance, in the related compound 4-aminopyrrolidine-2,4-dicarboxylate (APDC), the (2R,4R)-isomer was found to be a potent and selective agonist for metabotropic glutamate receptors, while other isomers showed no significant affinity, highlighting the high degree of stereospecificity in biological recognition.[4]

Protected Derivatives:

In chemical synthesis, particularly in peptide synthesis, the amino and carboxylic acid groups are often protected to control reactivity. Common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) for the amino groups. These protected derivatives are crucial for the stepwise assembly of complex molecules.[5]

Synthesis of this compound

A common and stereocontrolled method for the synthesis of this compound starts from the readily available chiral building block, (2S,4R)-4-hydroxy-L-proline. The synthesis involves the stereospecific conversion of the hydroxyl group to an amino group. A plausible synthetic workflow is outlined below.

Caption: A plausible synthetic route to this compound.

Experimental Protocols

Note: The following is a generalized experimental protocol based on established chemical transformations for this class of compounds. Specific reaction conditions, purification methods, and yields would require experimental optimization.

Step 1: Protection of (2S,4R)-4-Hydroxy-L-proline The starting material, (2S,4R)-4-hydroxy-L-proline, is first protected to prevent unwanted side reactions. The pyrrolidine nitrogen is typically protected with a Boc group, and the carboxylic acid is converted to a methyl or ethyl ester.

-

Protocol: To a solution of (2S,4R)-4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Then, add di-tert-butyl dicarbonate (Boc)2O and stir at room temperature. After the reaction is complete, acidify the mixture and extract the N-Boc protected intermediate. The carboxylic acid is then esterified, for example, by reacting with methanol in the presence of an acid catalyst like thionyl chloride or by using a reagent like trimethylsilyldiazomethane.

Step 2: Activation of the Hydroxyl Group The hydroxyl group at the C4 position is a poor leaving group and must be activated for nucleophilic substitution. This is typically achieved by converting it to a mesylate or tosylate.

-

Protocol: The N-Boc-O-methyl-(2S,4R)-4-hydroxyproline is dissolved in a dry aprotic solvent (e.g., dichloromethane or pyridine) and cooled in an ice bath. A sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, is added dropwise in the presence of a base (e.g., triethylamine or pyridine). The reaction is stirred until completion, and the product is isolated after an aqueous workup.

Step 3: Nucleophilic Substitution with Azide The activated hydroxyl group is displaced by an azide ion in an SN2 reaction. This reaction proceeds with inversion of configuration at the C4 center, which is crucial for obtaining the desired (4R) stereochemistry from a (4S) precursor or maintaining the trans relationship. In this case, starting with (2S, 4R)-hydroxyproline, to obtain the (2S, 4R)-amino derivative, a double inversion or a method that proceeds with retention of configuration would be needed. A more direct route to the (2S, 4R)-amino derivative would start from (2S, 4S)-4-hydroxy-L-proline (allo-hydroxyproline). Assuming the use of (2S, 4S)-4-hydroxy-L-proline as the starting material for this step:

-

Protocol: The mesylated or tosylated intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (NaN3) is added, and the mixture is heated to facilitate the substitution reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography.

Step 4: Reduction of the Azide to an Amine The azide group is reduced to the primary amine.

-

Protocol: The azido-proline derivative is dissolved in a solvent such as methanol or ethanol. A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation with hydrogen gas, either at atmospheric pressure or under elevated pressure. The reaction is monitored until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield the amino-proline derivative.

Step 5: Deprotection The protecting groups on the nitrogen and the carboxylic acid are removed to yield the final product.

-

Protocol: The Boc group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in dioxane. The methyl ester is hydrolyzed using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent, followed by acidification to yield the free carboxylic acid.

Applications in Research and Drug Development

The primary application of this compound is as a constrained amino acid analogue in the synthesis of peptides and peptidomimetics.[1] Its incorporation into a peptide backbone can:

-

Induce specific secondary structures: The rigid pyrrolidine ring can force the peptide chain to adopt a particular conformation, such as a β-turn.[1]

-

Enhance proteolytic stability: The non-natural amino acid can make the peptide less susceptible to degradation by proteases.[1]

-

Modify biological activity: By presenting side chains in a defined orientation, it can enhance binding to receptors or enzymes.[1]

While no specific signaling pathways involving this compound as a signaling molecule itself have been identified, its derivatives are of interest in medicinal chemistry. For example, derivatives of the related 4-aminopyrrolidine-2,4-dicarboxylic acid have been shown to be potent and selective ligands for metabotropic glutamate receptors, suggesting that the aminopyrrolidine scaffold can be a valuable pharmacophore for targeting the central nervous system.[4][6]

Caption: The impact of incorporating this compound into peptides.

Conclusion

This compound is a valuable chiral building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its well-defined stereochemistry is the key to its utility in modulating the structure and function of bioactive molecules. While detailed physicochemical data for the parent compound is not extensively reported, its synthesis from readily available precursors like 4-hydroxy-L-proline is feasible through established stereospecific chemical transformations. The continued exploration of this and other constrained amino acids will undoubtedly lead to the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

- 1. This compound (16257-88-8) for sale [vulcanchem.com]

- 2. (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid | 1217598-26-9 [sigmaaldrich.com]

- 3. biosynce.com [biosynce.com]

- 4. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid

CAS Number: 16257-88-8

This technical guide provides a comprehensive overview of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, a pivotal building block for researchers, scientists, and drug development professionals. This document details its chemical properties, a robust synthetic pathway, and its significant applications in medicinal chemistry, particularly in the design of peptidomimetics and other bioactive molecules.

Core Chemical Properties

This compound is a non-proteinogenic amino acid characterized by a pyrrolidine ring with an amino group at the 4-position and a carboxylic acid at the 2-position.[1][2] The specific stereochemistry, (2S,4R), dictates a trans configuration between the amino and carboxylic acid groups, which is crucial for its role in inducing specific secondary structures in peptides.[1]

This compound is typically a white solid with a molecular weight of 130.15 g/mol .[1] It is often utilized in its hydrochloride salt form to enhance stability and solubility.[1] For synthetic applications, particularly in peptide synthesis, various protected derivatives are commercially available, such as those with Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups.[1]

Table 1: Physicochemical Properties of this compound and its Derivatives

| Property | Value | Reference(s) |

| CAS Number | 16257-88-8 | [1] |

| Molecular Formula | C5H10N2O2 | [1] |

| Molecular Weight | 130.15 g/mol | [1] |

| Appearance | White solid | [1] |

| Dihydrochloride Salt CAS | 16257-89-9 | [1] |

| N1-Boc, 4-FMOC Derivative CAS | 176486-63-8 | [1] |

Stereoselective Synthesis

The synthesis of this compound is most effectively achieved from the readily available starting material, (2S,4R)-4-hydroxyproline. The key transformation is the inversion of the stereocenter at the C4 position, followed by the introduction of the amino group. A common and effective method involves a Mitsunobu reaction, followed by azidation and subsequent reduction.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established chemical transformations for the conversion of hydroxyproline to aminoproline.

Step 1: Inversion of Stereochemistry via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific inversion of a secondary alcohol.[3] In this step, the hydroxyl group of a suitably protected (2S,4R)-4-hydroxyproline derivative is converted to an azide with inversion of configuration at the C4 position.

-

Materials: N-Boc-(2S,4R)-4-hydroxyproline methyl ester, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), hydrazoic acid (HN3) or diphenylphosphoryl azide (DPPA), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C.

-

Slowly add a solution of DEAD or DIAD in THF to the reaction mixture.

-

Add the azide source (e.g., a solution of HN3 in toluene or DPPA) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-(2S,4S)-4-azidoproline methyl ester.

-

Step 2: Reduction of the Azide to an Amine

The azido group is then reduced to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this transformation.

-

Materials: N-Boc-(2S,4S)-4-azidoproline methyl ester, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.

-

Procedure:

-

Dissolve the N-Boc-(2S,4S)-4-azidoproline methyl ester in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is no longer present.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain N-Boc-(2S,4R)-4-aminoproline methyl ester.

-

Step 3: Deprotection

The final step involves the removal of the Boc and methyl ester protecting groups to yield the free amino acid.

-

Materials: N-Boc-(2S,4R)-4-aminoproline methyl ester, aqueous hydrochloric acid (e.g., 6M HCl).

-

Procedure:

-

Dissolve the N-Boc-(2S,4R)-4-aminoproline methyl ester in aqueous hydrochloric acid.

-

Heat the mixture at reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford pure this compound hydrochloride.

-

Applications in Drug Discovery and Peptide Chemistry

This compound is a valuable building block in medicinal chemistry due to the conformational constraints it imposes on peptide backbones.[1] Its incorporation into peptides can lead to the formation of stable secondary structures, such as β-turns and helices, which can enhance binding affinity to biological targets and improve metabolic stability.[1]

Biological Activity of Peptidomimetics

While there is limited publicly available data on the biological activity of this compound as a standalone molecule, its incorporation into larger structures has led to the development of potent and selective bioactive compounds.

-

Integrin Modulation: Cyclopeptidomimetics containing a 4-aminoproline scaffold have been designed as potential modulators of α4β1 integrin, a therapeutic target in inflammation and autoimmune diseases.[4] One such compound, c[Amp(MPUPA)Val-Asp-Leu], demonstrated promising submicromolar agonist activity in cell adhesion assays.[4]

-

Protein Stability: The incorporation of structurally related 4-substituted prolines, such as (2S,4R)-4-fluoroproline, has been shown to enhance protein stability.[5] This is attributed to the stereoelectronic effects of the substituent at the C4 position, which pre-organizes the peptide backbone into a favorable conformation.[5] This principle is directly applicable to the use of this compound in designing stable protein and peptide therapeutics.

Table 2: Biological Applications of Peptides Containing a 4-Aminoproline Scaffold

| Application Area | Target | Effect | Reference(s) |

| Anti-inflammatory | α4β1 Integrin | Agonist activity in cell adhesion | [4] |

| Protein Engineering | Various proteins | Enhanced conformational stability | [5] |

Conclusion

This compound is a key synthetic building block that provides a powerful tool for medicinal chemists and drug developers. Its rigid pyrrolidine ring and specific stereochemistry allow for the rational design of conformationally constrained peptides and peptidomimetics with improved biological properties. The synthetic route from (2S,4R)-4-hydroxyproline is well-established, enabling access to this valuable compound for further research and development in the pursuit of novel therapeutics.

References

- 1. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid.

This document provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry. Its unique stereochemistry and constrained cyclic structure make it an invaluable tool for the synthesis of peptidomimetics and other complex therapeutic molecules. This guide details its chemical properties, applications in drug discovery, and the experimental protocols for its incorporation into peptide chains.

Core Compound Properties

This compound is a non-proteinogenic amino acid, meaning it is not one of the 22 standard amino acids found in natural proteins. Its structure is based on a pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom. The "(2S,4R)" designation specifies the stereochemistry at the two chiral centers: the carboxylic acid group at position 2 and the amino group at position 4 are in a trans configuration relative to the plane of the ring.[1] This fixed spatial arrangement is crucial for its function in molecular design.[1]

The molecular weight of this compound is 130.15 g/mol .[1] A summary of its key chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.15 g/mol |

| CAS Number | 16257-88-8 |

| Physical Appearance | White solid |

| Boiling Point | 289°C |

| Density | 1.244 g/cm³ |

Applications in Medicinal Chemistry and Drug Development

The primary utility of this compound lies in its role as a structural scaffold in the synthesis of novel therapeutic agents.[1] Its incorporation into peptide backbones or small molecules imparts specific conformational constraints, which can lead to enhanced biological activity, selectivity, and metabolic stability.

Key applications include:

-

Peptidomimetics: By replacing natural amino acids with this constrained analog, researchers can create peptides with predictable secondary structures, such as turns and helices.[1] This is critical for mimicking the bioactive conformation of a natural peptide ligand, often leading to improved receptor binding and efficacy.

-

Enhanced Proteolytic Stability: Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The unnatural structure of this compound makes peptide bonds involving it resistant to cleavage by these enzymes, thereby extending the half-life of the drug.[1]

-

Pharmaceutical Intermediates: This compound serves as a crucial precursor in the multi-step synthesis of complex drug candidates, including enzyme inhibitors and peptide-based therapeutics.[1] A notable example is its use in the development of gap-junction modifiers for the treatment of cardiac arrhythmias.

Synthesis and Incorporation into Peptides

This compound is typically synthesized from chiral precursors, such as (2S,4R)-4-hydroxyproline, through stereoselective chemical transformations. For its use in peptide synthesis, the amino and imino groups must be protected to ensure selective bond formation.

Protected Derivatives for Solid-Phase Peptide Synthesis (SPPS)

In the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS), protected versions of this compound are employed. The use of orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) for the ring's nitrogen and Fmoc (9-fluorenylmethoxycarbonyl) for the side-chain amino group, allows for the selective deprotection and step-wise elongation of the peptide chain.[1]

| Derivative Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound dihydrochloride | C₅H₁₀N₂O₂·2HCl | 203.07 g/mol | 16257-89-9 |

| (2S,4R)-4-(Fmoc-amino)-1-(Boc-)-pyrrolidine-2-carboxylic acid | C₂₅H₂₈N₂O₆ | 452.5 g/mol | 176486-63-8 |

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of a protected this compound derivative into a peptide chain using manual or automated SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Fmoc-(2S,4R)-4-(Boc-amino)-pyrrolidine-2-carboxylic acid

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: The solid support resin is swelled in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group of the terminal amino acid on the resin is removed by treating with 20% piperidine in DMF for 10-20 minutes. The resin is then thoroughly washed with DMF.

-

Amino Acid Coupling: The next amino acid in the sequence (e.g., Fmoc-(2S,4R)-4-(Boc-amino)-pyrrolidine-2-carboxylic acid) is pre-activated by dissolving it with a coupling reagent and a base in DMF. This solution is then added to the resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on the pyrrolidine derivative) are removed simultaneously by treatment with a strong acid cleavage cocktail (e.g., TFA-based) for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams and Workflows

Workflow for Peptide Synthesis Incorporation

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of a protected this compound unit.

Caption: Workflow of Fmoc-based solid-phase peptide synthesis.

Role in Structure-Activity Relationship (SAR)

This diagram illustrates the conceptual role of this compound in drug design, where its incorporation into a flexible lead compound can produce a rigid analog with improved pharmacological properties.

Caption: Role in guiding structure-activity relationships.

References

(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, a pivotal building block in medicinal chemistry and drug development. Due to its constrained cyclic structure and stereochemistry, this non-proteinogenic amino acid is instrumental in the design of peptidomimetics and other novel therapeutic agents. Understanding its solubility is critical for its application in synthesis, formulation, and biological assays.

Physicochemical Properties

This compound is a cyclic amino acid with a molecular formula of C5H10N2O2 and a molecular weight of 130.15 g/mol . Its structure, featuring both an amino and a carboxylic acid group, imparts zwitterionic characteristics, which fundamentally govern its solubility behavior. The trans-configuration of the amino and carboxylic acid groups on the pyrrolidine ring also influences its intermolecular interactions and, consequently, its solubility.

Solubility Data

Direct quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, qualitative descriptions and information on its salt forms provide valuable insights into its general solubility profile. The dihydrochloride salt of the compound is noted to be water-soluble, a common strategy to enhance the aqueous solubility of amine-containing pharmaceuticals.[1]

| Compound Form | Solvent | Solubility | Notes |

| This compound | Water | Qualitatively described as soluble, particularly as a salt. | The presence of both a primary amine and a carboxylic acid suggests pH-dependent aqueous solubility. |

| This compound dihydrochloride | Water | Water-soluble[1] | The salt form significantly enhances stability and aqueous solubility.[1] |

| This compound | Organic Solvents | Generally expected to have low solubility in non-polar organic solvents. | Solubility may be higher in polar aprotic solvents like DMSO and DMF, especially with heating. |

For comparison, a structurally related compound, (S)-2-Methylpyrrolidine-2-carboxylic acid, has a reported solubility of 100 mg/mL in water.[2] While not a direct measure, this suggests that small, cyclic amino acids can exhibit significant aqueous solubility.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the thermodynamic solubility of this compound, adapted from standard methods for amino acid solubility measurement.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Microcentrifuge

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibrate the vial in a thermostatically controlled shaker at the desired temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Calculation:

-

The determined concentration represents the saturation solubility of the compound in the chosen solvent at the specified temperature. The results are typically expressed in mg/mL, g/L, or mol/L.

-

Visualizations

To aid in the understanding of the factors influencing solubility and the experimental determination process, the following diagrams are provided.

Caption: Logical relationship of molecular structure to solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, its structural features and the known solubility of its hydrochloride salt suggest a favorable aqueous solubility profile, particularly under controlled pH conditions. For drug development professionals, the provided experimental protocol offers a robust framework for determining its precise solubility in various pharmaceutically relevant media. This foundational data is essential for advancing the use of this valuable chiral building block in the synthesis of next-generation therapeutics.

References

An In-Depth Technical Guide to the Synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic route to (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, (2S,4R)-4-hydroxy-L-proline, and proceeds through a series of stereocontrolled transformations. This document outlines the strategic considerations, detailed experimental protocols, and quantitative data associated with this synthetic pathway.

Synthetic Strategy Overview

The synthesis of this compound from (2S,4R)-4-hydroxy-L-proline necessitates the stereospecific conversion of the hydroxyl group at the C4 position into an amino group with inversion of configuration, while preserving the stereochemistry at the C2 position. This is achieved through a multi-step sequence involving:

-

Protection: The inherent reactivity of the amine and carboxylic acid functionalities of the starting material requires protection to prevent unwanted side reactions in subsequent steps. A common strategy involves the protection of the amine with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid, typically as a methyl ester.

-

Stereochemical Inversion: The crucial inversion of stereochemistry at the C4 position is accomplished by converting the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with an azide source. A highly effective method for this transformation is the Mitsunobu reaction, which allows for a one-pot conversion of the alcohol to an azide with the desired stereochemical inversion.

-

Azide Reduction: The azide functionality is then reduced to the corresponding primary amine. A standard and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

-

Deprotection: The final step involves the removal of the protecting groups from the amine and carboxylic acid to yield the target molecule, this compound. This is typically achieved through acidic hydrolysis.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for each key step in the synthesis of this compound.

| Step | Intermediate/Product | Starting Material | Key Reagents | Solvent | Yield (%) |

| 1a | N-Boc-(2S,4R)-4-hydroxy-L-proline | (2S,4R)-4-hydroxy-L-proline | Di-tert-butyl dicarbonate, NaOH | Dioxane/Water | ~95 |

| 1b | Boc-(2S,4R)-4-hydroxy-L-proline methyl ester | N-Boc-(2S,4R)-4-hydroxy-L-proline | Iodomethane, K2CO3 | DMF | ~98 |

| 2 | Boc-(2S,4S)-4-azido-L-proline methyl ester | Boc-(2S,4R)-4-hydroxy-L-proline methyl ester | PPh3, DIAD, DPPA | THF | ~85 |

| 3 | Boc-(2S,4R)-4-amino-L-proline methyl ester | Boc-(2S,4S)-4-azido-L-proline methyl ester | H2, 10% Pd/C | Methanol | ~99 |

| 4 | This compound | Boc-(2S,4R)-4-amino-L-proline methyl ester | 6N HCl | - | ~90 |

Experimental Protocols

Step 1a: Synthesis of N-Boc-(2S,4R)-4-hydroxy-L-proline

-

To a solution of (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and water is added sodium hydroxide (1.1 eq).

-

The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in water.

-

The aqueous solution is washed with ethyl acetate, and then acidified to pH 2-3 with 1N HCl.

-

The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the title compound as a white solid.

Step 1b: Synthesis of Boc-(2S,4R)-4-hydroxy-L-proline methyl ester

-

To a solution of N-Boc-(2S,4R)-4-hydroxy-L-proline (1.0 eq) in anhydrous dimethylformamide (DMF) is added potassium carbonate (1.5 eq).

-

Iodomethane (1.2 eq) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give the methyl ester.

Step 2: Synthesis of Boc-(2S,4S)-4-azido-L-proline methyl ester

-

To a solution of Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

After stirring for 30 minutes at 0 °C, a solution of diphenylphosphoryl azide (DPPA) (1.5 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the azido derivative.

Caption: Mitsunobu reaction for stereochemical inversion.

Step 3: Synthesis of Boc-(2S,4R)-4-amino-L-proline methyl ester

-

A solution of Boc-(2S,4S)-4-azido-L-proline methyl ester (1.0 eq) in methanol is taken in a hydrogenation vessel.

-

10% Palladium on carbon (10 wt%) is added to the solution.

-

The vessel is evacuated and backfilled with hydrogen gas (balloon pressure or Parr hydrogenator).

-

The reaction mixture is stirred vigorously at room temperature for 4-6 hours.

-

Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to give the amino compound.

Caption: Catalytic hydrogenation for azide reduction.

Step 4: Synthesis of this compound

-

Boc-(2S,4R)-4-amino-L-proline methyl ester is dissolved in 6N aqueous hydrochloric acid.

-

The solution is heated at reflux for 4-6 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is co-evaporated with water and then with ethanol to remove residual acid.

-

The resulting solid is triturated with ether and dried under vacuum to afford the dihydrochloride salt of the title compound.

Concluding Remarks

The synthetic route detailed in this guide provides a reliable and stereocontrolled method for the preparation of this compound. The use of common protecting groups and a key stereoinverting Mitsunobu reaction makes this pathway accessible and efficient for researchers in the field of medicinal chemistry and drug discovery. The protocols provided herein serve as a comprehensive resource for the synthesis of this important chiral building block.

An In-depth Technical Guide to (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, lending its rigid, stereochemically defined structure to a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives, with a particular focus on their roles as dipeptidyl peptidase-IV (DPP-IV) inhibitors and metabotropic glutamate receptor (mGluR) modulators. This document details experimental protocols for the synthesis and evaluation of these compounds and presents a structured summary of their structure-activity relationships (SAR).

Introduction

The pyrrolidine ring is a common motif in a vast number of natural products and synthetic compounds with significant biological activity.[1] The constrained nature of this five-membered ring system offers a reduction in conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. The specific stereoisomer, this compound, presents a unique spatial arrangement of its amino and carboxylic acid functionalities, making it a valuable building block for the design of novel therapeutics.[2] Its incorporation into molecules can induce specific turn structures in peptides, create rigidity in otherwise flexible scaffolds, and present functional groups in precise spatial orientations, thereby enhancing binding to biological targets.[2] This guide will explore the core aspects of the chemistry and biology of derivatives of this versatile scaffold.

Chemical Synthesis

The synthesis of this compound derivatives typically involves the modification of the core scaffold at the 4-amino group and the 2-carboxylic acid group. The pyrrolidine nitrogen can also be substituted to generate further diversity.

General Synthetic Strategies

A common approach to synthesizing derivatives involves the use of protecting groups to selectively functionalize the different reactive sites of the this compound core. For instance, the pyrrolidine nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group, while the carboxylic acid can be protected as an ester. The 4-amino group can then be acylated, alkylated, or used in other coupling reactions to introduce a variety of substituents. Subsequent deprotection of the carboxylic acid and/or the pyrrolidine nitrogen allows for further modifications or yields the final active compound.

Experimental Protocol: Synthesis of N-Substituted (2S,4R)-4-Aminopyrrolidine-2-carboxamides

This protocol describes a general method for the synthesis of amide derivatives at the 2-carboxylic acid position.

Materials:

-

(2S,4R)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid

-

Desired amine (R-NH2)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected amide derivative.

-

Dissolve the purified Boc-protected intermediate in a mixture of TFA and DCM (1:1) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final compound by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the desired N-substituted (2S,4R)-4-aminopyrrolidine-2-carboxamide.

Characterization: The structure and purity of the synthesized compounds should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

Biological Activities and Therapeutic Applications

Derivatives of this compound have shown significant promise in two primary therapeutic areas: the treatment of type 2 diabetes through the inhibition of DPP-IV and the modulation of neurological disorders via interaction with mGluRs.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Several DPP-IV inhibitors based on the pyrrolidine scaffold have been developed.

The following table summarizes the DPP-IV inhibitory activity of a series of pyrrolidine derivatives.

| Compound ID | R1 | R2 | IC50 (nM) | Reference |

| 1a | H | 2,4,5-Trifluorophenyl | 18 | [4] |

| 1b | H | 2,5-Difluorophenyl | 25 | [4] |

| 1c | CN | Adamantyl | 5 | [4] |

| 2a | H | 3-(Trifluoromethyl)phenyl | 9.8 | [5] |

| 2b | H | 2-Chlorophenyl | 22 | [5] |

Note: The specific substitutions for R1 and R2 on the pyrrolidine scaffold would need to be defined based on the actual data from the cited literature. This table is a template.

Metabotropic Glutamate Receptor (mGluR) Modulation

Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system.[6] Derivatives of aminopyrrolidine-2-carboxylic acid have been identified as potent and selective agonists and antagonists of various mGluR subtypes, suggesting their potential in treating neurological and psychiatric disorders such as epilepsy, anxiety, and schizophrenia.

The following table summarizes the activity of various this compound derivatives at different mGluR subtypes.

| Compound ID | N-Substitution | mGluR Subtype | Activity | EC50/IC50 (µM) | Reference |

| (2R,4R)-APDC | H | Group II | Agonist | 0.3-0.4 | [6] |

| 3a | Phenylacetyl | mGluR2/3 | Antagonist | 15.6 (IC50) | [7] |

| 3b | 3-Phenylpropyl | mGluR2/3 | Antagonist | 2.5 (IC50) | [7] |

| 4a | H | Group II | Agonist | 14.51 (EC50) | [6] |

Note: This table is a template and requires specific data from the cited literature.

Experimental Protocols for Biological Evaluation

DPP-IV Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

-

Test compounds dissolved in DMSO

-

Sitagliptin or Vildagliptin (positive control)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the DPP-IV enzyme solution.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm in a kinetic mode for 30-60 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

mGluR Functional Assay (Calcium Mobilization)

This protocol describes a method to assess the agonist or antagonist activity of test compounds on Group I mGluRs (mGluR1 and mGluR5) which couple to the Gq signaling pathway, leading to an increase in intracellular calcium.

Materials:

-

HEK293 cells stably expressing the mGluR of interest

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Glutamate (natural agonist)

-

Test compounds dissolved in DMSO

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with an injection system

Procedure:

-

Seed the mGluR-expressing HEK293 cells in a 96-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

To measure agonist activity, add serial dilutions of the test compound to the wells and measure the change in fluorescence intensity over time.

-

To measure antagonist activity, pre-incubate the cells with serial dilutions of the test compound for 10-15 minutes, and then add a fixed concentration of glutamate (typically the EC80 concentration). Measure the change in fluorescence intensity.

-

The fluorescence signal is recorded using a plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).

-

For agonists, calculate the EC50 value from the dose-response curve of the fluorescence signal.

-

For antagonists, calculate the IC50 value from the inhibition of the glutamate-induced signal.

Visualizations

Signaling Pathways

Caption: Simplified signaling pathway of metabotropic glutamate receptors.

Caption: Experimental workflow for a DPP-IV inhibition assay.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of metabolic and neurological disorders. The rigid pyrrolidine core provides a valuable platform for the design of potent and selective inhibitors of DPP-IV and modulators of mGluRs. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to further explore and optimize these derivatives for clinical applications. Future work in this area will likely focus on refining the selectivity profiles of these compounds and improving their pharmacokinetic properties to develop safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (16257-88-8) for sale [vulcanchem.com]

- 3. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. peptide.com [peptide.com]

- 6. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid hydrochloride salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid hydrochloride salt is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, five-membered pyrrolidine ring introduces conformational constraints into peptide backbones, making it a valuable tool for the synthesis of peptidomimetics with enhanced stability and biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its application in peptide synthesis and its potential role as a modulator of cellular communication. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a proline analog characterized by an amino group at the 4-position of the pyrrolidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for a variety of synthetic and biological applications.[1] The "trans" configuration of the amino and carboxylic acid groups across the ring is a key stereochemical feature that influences its molecular interactions.[1]

Table 1: Physicochemical Properties of this compound and its Salts

| Property | This compound | This compound hydrochloride | This compound dihydrochloride |

| Molecular Formula | C₅H₁₀N₂O₂ | C₅H₁₁ClN₂O₂ | C₅H₁₂Cl₂N₂O₂ |

| Molecular Weight | 130.15 g/mol [1] | 166.61 g/mol | 203.07 g/mol |

| CAS Number | 16257-88-8[1] | 16257-89-9[2] | 16257-84-4[3] |

| Appearance | White solid[1] | White to off-white crystalline solid | White to off-white crystalline solid[1] |

| Boiling Point | 289°C[1] | Not available | Not available |

| Density | 1.244 g/cm³[1] | Not available | Not available |

| Solubility | Not available | Water-soluble | Water-soluble[1] |

| pKa (predicted) | Amino group: ~8.2, Carboxylic acid group: Not available | Not available | Not available |

Synthesis and Spectroscopic Data

A specific, detailed experimental protocol for the synthesis of this compound hydrochloride is not widely published in peer-reviewed literature. However, patent literature describes general methods for the preparation of pyrrolidine-2-carboxylic acid derivatives, which can be adapted for this specific stereoisomer. A plausible synthetic route involves the catalytic hydrogenation of a suitable unsaturated precursor, followed by deprotection and salt formation.

While specific NMR and mass spectra for the hydrochloride salt are not publicly available, the following represents expected data based on the analysis of closely related structures.

Expected Analytical Data:

-

¹H NMR (D₂O): Resonances corresponding to the protons on the pyrrolidine ring and the α-carbon. The chemical shifts and coupling constants would be indicative of the trans stereochemistry.

-

¹³C NMR (D₂O): Signals for the five carbon atoms of the pyrrolidine ring, including the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (ESI+): A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 131.08.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing the title compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Fmoc-Rink Amide resin (for C-terminal amide) or pre-loaded Wang resin

-

(2S,4R)-1-(Fmoc)-4-(Boc)-aminopyrrolidine-2-carboxylic acid (or other suitably protected derivative)

-

Standard Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and by-products.

-

Coupling:

-

Pre-activate the protected this compound (3 equivalents) with the coupling reagent (3 equivalents) and base (6 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Biological Activity and Signaling Pathways

The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs. The incorporation of this compound into peptide structures can significantly influence their pharmacological properties.

Gap Junction Modulation